Tetrahydrocoptisina
Descripción general
Descripción
Tetrahydrocoptisine, also known as stylopine, is an alkaloid isolated from Corydalis impatiens . It has been found to have anti-inflammatory and antioxidant activities .
Synthesis Analysis
Efficient microbial production of stylopine has been achieved using a Pichia pastoris expression system . The system involves the conversion of (S)-reticuline to stylopine by the reaction of berberine bridge enzyme, cheilanthifoline synthase (CYP719A5), and stylopine synthase (CYP719A2) .Molecular Structure Analysis
The molecular formula of Tetrahydrocoptisine is C19H17NO4 . Its molecular weight is 323.348 g/mol . The structure is consistent with H-NMR .Chemical Reactions Analysis
Tetrahydrocoptisine has been found in rat cerebrospinal fluid after oral administration of Jitai tablets . An LC-MS/MS method with targeted multiple-reaction monitoring of scopolamine, tetrahydrocoptisine, tetrahydroberineper, protopine, tetrahydropulmatine, and corydaline in rat CSF was developed to validate the identification results .Physical And Chemical Properties Analysis
Tetrahydrocoptisine is a solid substance . . It is soluble in chloroform (5 mg/ml) and DMF (1 mg/ml) .Aplicaciones Científicas De Investigación
Protección contra la lesión pulmonar aguda
Se ha descubierto que la tetrahydrocoptisina protege a las ratas de la lesión pulmonar aguda inducida por lipopolisacárido (LPS) {svg_1}. Es uno de los principales componentes activos de Chelidonium majus L. y se ha descrito que es eficaz para suprimir la inflamación {svg_2}. En un estudio, el pretratamiento con this compound en ratas 30 minutos antes de inducir la lesión pulmonar aguda por LPS disminuyó marcadamente la tasa de mortalidad, la relación peso húmedo a peso seco del pulmón y mejoró los cambios patológicos del pulmón {svg_3}.
Inhibición de células inflamatorias
La this compound inhibió significativamente el aumento de la cantidad de células inflamatorias, el contenido total de proteínas, la secreción de factor de necrosis tumoral-α (TNF-α) e interleucina-6 (IL-6) en los fluidos de lavado broncoalveolar {svg_4}. Esto sugiere que podría utilizarse en el tratamiento de afecciones caracterizadas por inflamación.
Reducción de la acumulación de mieloperoxidasa
La this compound inhibió la acumulación de mieloperoxidasa (MPO) en el tejido pulmonar {svg_5}. La MPO es una enzima que se encuentra en los neutrófilos (un tipo de glóbulo blanco) que participa en la respuesta del cuerpo a la inflamación.
4. Alivio de la producción de TNF-α e IL-6 La this compound alivió la producción de TNF-α e IL-6 en el suero {svg_6}. Tanto el TNF-α como la IL-6 son citoquinas que participan en la inflamación sistémica y estimulan la reacción de fase aguda.
Inhibición de la activación de NF-κB
La this compound redujo eficazmente la activación del factor nuclear-kappa B (NF-κB) inhibiendo la translocación de NF-κBp65 {svg_7}. El NF-κB es un complejo proteico que controla la transcripción del ADN, la producción de citoquinas y la supervivencia celular.
Estudio farmacocinético
La this compound es uno de los catorce alcaloides que se pueden cuantificar bien simultáneamente en el plasma de ratón {svg_8}. Esto sugiere que podría utilizarse en estudios farmacocinéticos para comprender cómo el cuerpo absorbe, distribuye, metaboliza y excreta los fármacos.
Mecanismo De Acción
Target of Action
Tetrahydrocoptisine, a main active component of Chelidonium majus L., has been found to primarily target the nuclear factor-kappa B (NF-κB) signaling pathway . This pathway plays a key role in the development of inflammation and is involved in the immune response to infections .
Mode of Action
Tetrahydrocoptisine interacts with its target, the NF-κB signaling pathway, by inhibiting the translocation of NF-κBp65 . This inhibition effectively reduces the activation of NF-κB, thereby suppressing inflammation .
Biochemical Pathways
The primary biochemical pathway affected by Tetrahydrocoptisine is the NF-κB signaling pathway . By inhibiting this pathway, Tetrahydrocoptisine can reduce the production of inflammatory mediators such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), which are involved in the inflammatory process .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
Tetrahydrocoptisine has been shown to have a protective effect on lipopolysaccharide (LPS)-induced acute lung injury (ALI) in rats . It significantly inhibits the increase of inflammatory cells, total protein content, TNF-α and IL-6 secretion in the bronchoalveolar lavage fluids (BALFs) . Furthermore, it inhibits myeloperoxidase (MPO) accumulation in lung tissue and alleviates TNF-α and IL-6 production in serum .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Tetrahydrocoptisine has been shown to interact with various biomolecules in biochemical reactions. It has been reported to inhibit the production of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) in lipopolysaccharide-stimulated peritoneal macrophages .
Cellular Effects
Tetrahydrocoptisine has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to decrease the mortality rate, lung wet weight to dry weight ratio, and ameliorate lung pathological changes in rats . It also significantly inhibited the increase of the amounts of inflammatory cells, total protein content, TNF-α and IL-6 secretion in the bronchoalveolar lavage fluids (BALFs) .
Molecular Mechanism
Tetrahydrocoptisine exerts its effects at the molecular level through various mechanisms. It has been found to inhibit myeloperoxidase (MPO) accumulation in lung tissue and alleviate TNF-α and IL-6 production in serum . Furthermore, it efficiently reduces nuclear factor-kappa B (NF-κB) activation by inhibiting the translocation of NF-κBp65 .
Temporal Effects in Laboratory Settings
It has been observed that pretreatment with Tetrahydrocoptisine to rats 30 min before inducing acute lung injury by lipopolysaccharide markedly decreased the mortality rate .
Metabolic Pathways
Propiedades
IUPAC Name |
5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYJCYXWJGAKQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904180 | |
Record name | Tetrahydrocoptisine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4312-32-7, 7461-02-1 | |
Record name | (±)-Stylopine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4312-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stylopine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404529 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dl-Stylopine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrahydrocoptisine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.